molecular formula C25H29BrN4O3 B11974091 N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide CAS No. 302918-21-4

N'-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11974091
CAS No.: 302918-21-4
M. Wt: 513.4 g/mol
InChI Key: NRZQUBJJNGJQIW-WPWMEQJKSA-N
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Description

N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a pyrazole core, and functional groups that contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 5-Bromo-2-hydroxybenzaldehyde: This can be synthesized through the bromination of 2-hydroxybenzaldehyde.

    Formation of the Schiff Base: The 5-Bromo-2-hydroxybenzaldehyde is then reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization to Pyrazole: The hydrazone undergoes cyclization with 4-(octyloxy)benzaldehyde under acidic or basic conditions to form the pyrazole ring.

    Final Condensation: The resulting pyrazole derivative is then condensed with carbohydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts or solvents that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-Chloro-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide
  • N’-(5-Methyl-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide

Uniqueness

N’-(5-Bromo-2-hydroxybenzylidene)-5-(4-(octyloxy)phenyl)-1H-pyrazole-3-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro or methyl analogs, which may have different chemical and biological properties.

Properties

CAS No.

302918-21-4

Molecular Formula

C25H29BrN4O3

Molecular Weight

513.4 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H29BrN4O3/c1-2-3-4-5-6-7-14-33-21-11-8-18(9-12-21)22-16-23(29-28-22)25(32)30-27-17-19-15-20(26)10-13-24(19)31/h8-13,15-17,31H,2-7,14H2,1H3,(H,28,29)(H,30,32)/b27-17+

InChI Key

NRZQUBJJNGJQIW-WPWMEQJKSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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